![molecular formula C23H23N3O3S2 B2586054 N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-96-1](/img/structure/B2586054.png)
N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : This compound is used as a precursor for synthesizing various heterocyclic compounds, demonstrating potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity : Derivatives of this compound have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Production of β-lactam Antibiotics : It serves as a key intermediate in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).
Synthesis of Derivatives with Various Applications
Thiazoles and Fused Derivatives : The compound is involved in the synthesis of thiazoles and their fused derivatives, showing antimicrobial activities against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
S-Acetamide Derivatives : S-Acetamide derivatives of thiopyrimidine, synthesized using this compound, have shown potential as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Dual Inhibitors of TS and DHFR : Derivatives of this compound act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing promise as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Pyrimidine Derivatives : It is used to synthesize pyrimidine derivatives, which have shown anti-inflammatory and analgesic activities (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Other Applications
Plant Growth Regulators and Herbicide Antidotes : Certain derivatives of this compound have shown activity as plant growth regulators and herbicide antidotes (Dotsenko, Ukrainets, Tebiev, Strelkov, Dyadyuchenko, & Krapivin, 2016).
Analgesic and Anti-inflammatory Activities : Some derivatives exhibit analgesic and anti-inflammatory activities, potentially useful in pain management (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier, & Narcisse, 1990).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-15-7-9-16(10-8-15)24-20(27)14-31-23-25-19-11-12-30-21(19)22(28)26(23)17-5-4-6-18(13-17)29-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTHXPIWGLIAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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